molecular formula C19H14ClN3O2S B14185111 N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide CAS No. 927208-58-0

N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide

Cat. No.: B14185111
CAS No.: 927208-58-0
M. Wt: 383.9 g/mol
InChI Key: ABJKNBGCNSCWFV-UHFFFAOYSA-N
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Description

N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzenesulfonamide group attached to an indazole ring, which is further substituted with a 2-chlorophenyl group.

Chemical Reactions Analysis

N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can bind to active sites of enzymes, inhibiting their activity, while the benzenesulfonamide group can enhance binding affinity and specificity . The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide can be compared with other indazole derivatives and benzenesulfonamide compounds:

The uniqueness of this compound lies in its specific combination of the indazole and benzenesulfonamide groups, which confer distinct biological activities and potential therapeutic applications.

Properties

CAS No.

927208-58-0

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

N-[3-(2-chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide

InChI

InChI=1S/C19H14ClN3O2S/c20-17-9-5-4-8-15(17)19-16-11-10-13(12-18(16)21-22-19)23-26(24,25)14-6-2-1-3-7-14/h1-12,23H,(H,21,22)

InChI Key

ABJKNBGCNSCWFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C(=NN3)C4=CC=CC=C4Cl

Origin of Product

United States

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